molecular formula C7H6ClNO4S B3031748 4-Chlorophenylsulphonylnitromethane CAS No. 66073-97-0

4-Chlorophenylsulphonylnitromethane

Cat. No.: B3031748
CAS No.: 66073-97-0
M. Wt: 235.65 g/mol
InChI Key: XMYAZABHPSHKHB-UHFFFAOYSA-N
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Description

4-Chlorophenylsulphonylnitromethane is a nitro-substituted sulfonyl compound characterized by a chlorophenyl group attached to a sulfonylnitromethane moiety. This article compares this compound with related compounds, leveraging data from peer-reviewed studies and safety reports to infer its properties and behavior.

Properties

IUPAC Name

1-chloro-4-(nitromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAZABHPSHKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352851
Record name 4-Chlorophenylsulphonylnitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66073-97-0
Record name 4-Chlorophenylsulphonylnitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenylsulphonylnitromethane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with nitromethane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the nitromethane anion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylsulphonylnitromethane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 4-chlorophenylsulfonylamine.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

4-Chlorophenylsulphonylnitromethane is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenylsulphonylnitromethane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Chlorophenylsulphonylnitromethane, enabling comparative analysis:

Compound Name Key Functional Groups Chemical Formula Synthesis Method (Reference)
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide Sulfonamide, nitro, chlorophenyl C₁₂H₁₀ClN₂O₄S Reaction of 4-nitrobenzenesulfonyl chloride with 4-chloroaniline
(4-Chlorophenyl)methanesulfonyl chloride Sulfonyl chloride, chlorophenyl C₇H₆Cl₂O₂S Not explicitly detailed; safety data emphasize reactivity
4,4'-Dichloro-3-nitrobenzophenone Nitro, chlorophenyl, ketone C₁₃H₇Cl₂NO₃ No synthesis details; safety data highlight hazards

Key Observations :

  • Reactivity : Sulfonyl chlorides (e.g., (4-Chlorophenyl)methanesulfonyl chloride) are highly reactive intermediates, prone to nucleophilic substitution, whereas sulfonamides (e.g., N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide) exhibit greater stability due to the amide group .
  • Electron-Withdrawing Effects : The nitro group in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide enhances electrophilic aromatic substitution reactivity, a feature likely shared with this compound .

Implications for this compound :

  • A similar synthesis route using sulfonyl chloride and a nitro-containing precursor is plausible.
  • Characterization methods like IR and X-ray crystallography (as used in for a pyrazole derivative) would be critical .

Biological Activity

4-Chlorophenylsulphonylnitromethane is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a sulfonamide group, which is often linked to various biological activities. The presence of the nitro group enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

C7H6ClN2O4S\text{C}_7\text{H}_6\text{ClN}_2\text{O}_4\text{S}

Antibacterial Activity

Research indicates that compounds related to this compound exhibit moderate to strong antibacterial activity against several bacterial strains. For instance, one study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and colon cancer. For example, specific derivatives showed selective cytotoxicity towards HT-29 colon cancer cells with notable GI50 values .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineGI50 Value (μM)
HT-29 (Colon Cancer)6.37
CCRF-CEM (Leukemia)2.23
RPMI-8226 (Leukemia)2.76

Enzyme Inhibition

This compound has shown significant enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

Table 3: Enzyme Inhibition Potency

EnzymeInhibition Potency
AcetylcholinesteraseStrong
UreaseStrong

Case Study 1: Antibacterial Efficacy

In a controlled study, derivatives of this compound were synthesized and tested against a panel of bacteria. Results indicated that certain modifications to the sulfonamide structure enhanced antibacterial efficacy significantly, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of this compound in vivo. Mice models treated with specific derivatives exhibited reduced tumor sizes compared to control groups, supporting the compound's role as a potential chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenylsulphonylnitromethane
Reactant of Route 2
4-Chlorophenylsulphonylnitromethane

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